5-Bromo-2-fluoro-3-methoxybenzoic acid

Description

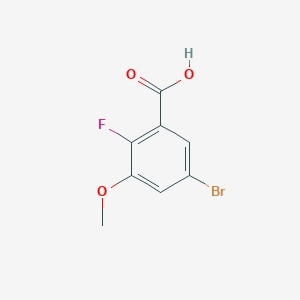

5-Bromo-2-fluoro-3-methoxybenzoic acid is a multifaceted organic compound characterized by a benzene (B151609) ring functionalized with a carboxylic acid group, a bromine atom, a fluorine atom, and a methoxy (B1213986) group. This unique combination of substituents imparts a specific electronic and steric profile, making it a molecule of interest for synthetic chemists.

| Property | Data |

| CAS Number | 1782260-95-0 |

| Molecular Formula | C₈H₆BrFO₃ |

| Molecular Weight | 249.03 g/mol |

| IUPAC Name | This compound |

Halogenated benzoic acid derivatives are a cornerstone of modern organic synthesis and have found extensive applications in medicinal chemistry and materials science. The presence of halogen atoms on the benzoic acid scaffold can profoundly influence the molecule's physical, chemical, and biological properties. For instance, halogenation can enhance the metabolic stability of a drug molecule, improve its binding affinity to biological targets, and serve as a handle for further chemical modifications through cross-coupling reactions. acs.org

These derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs, and agrochemicals such as herbicides. researchgate.netnbinno.com The strategic placement of different halogens, like bromine and fluorine, allows for fine-tuning of a molecule's properties. Fluorine, in particular, is often incorporated to enhance lipophilicity and binding interactions.

Currently, the body of published research focusing specifically on this compound is limited. Its availability from commercial chemical suppliers suggests its use as a building block in proprietary or early-stage research, which has not yet been widely disseminated in peer-reviewed literature.

The true potential of this compound likely lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple distinct functional groups—the carboxylic acid, the bromine atom, the fluorine atom, and the methoxy group—offers several avenues for chemical modification. The bromine atom, for example, is well-suited for participation in palladium-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols.

Given the established importance of polysubstituted benzoic acids in drug discovery and materials science, it is reasonable to anticipate that this compound will find application in the development of novel therapeutic agents and functional materials. Future research will undoubtedly shed more light on the specific reactivity and utility of this intriguing molecule.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHNUHQHQVUAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Nomenclature of 5 Bromo 2 Fluoro 3 Methoxybenzoic Acid

Systematic IUPAC Nomenclature and Positional Isomerism

The compound with the chemical formula C₈H₆BrFO₃ is systematically named 5-Bromo-2-fluoro-3-methoxybenzoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. amadischem.com This name precisely describes the arrangement of substituents on the benzene (B151609) ring, with the carboxylic acid group defining the primary carbon (C1). The remaining substituents are then numbered to give the lowest possible locants, resulting in fluorine at C2, a methoxy (B1213986) group at C3, and bromine at C5.

Positional isomerism is prevalent for this compound, as the bromo, fluoro, and methoxy functional groups can be arranged in various other combinations around the benzoic acid core while maintaining the same molecular formula. These isomers often exhibit distinct physical and chemical properties due to the different electronic and steric interactions between the substituents.

Table 1: Positional Isomers of Bromo-Fluoro-Methoxybenzoic Acid

| Compound Name | CAS Number |

|---|---|

| 3-Bromo-5-fluoro-2-methoxybenzoic acid | 1254340-71-0 aobchem.com |

| 4-Bromo-2-fluoro-5-methoxybenzoic acid | 1620677-51-1 biosynth.com |

Analysis of the Aromatic Substitution Pattern and Functional Group Influence

The chemical characteristics of this compound are dictated by the collective influence of its four functional groups attached to the aromatic ring. Each group imparts distinct electronic effects, either by withdrawing or donating electron density, which modulates the molecule's reactivity.

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and deactivating for electrophilic aromatic substitution due to both inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position.

Methoxy Group (-OCH₃): The methoxy group is strongly electron-donating through resonance (+M) and weakly electron-withdrawing inductively (-I). Its net effect is activating, directing incoming electrophiles to the ortho and para positions.

The substitution pattern of this compound results in a complex electronic landscape. There is a notable interplay between the electron-withdrawing character of the halogens and the carboxylic acid, and the electron-donating nature of the methoxy group. This specific arrangement of competing groups influences the acidity of the carboxylic proton, the susceptibility of the ring to nucleophilic aromatic substitution, and the regioselectivity of any further substitution reactions. For instance, the presence of multiple electron-withdrawing groups can activate the ring for reactions like nucleophilic aromatic substitution (SNAr).

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and preferred conformation of this compound are governed by steric and stereoelectronic effects. The primary points of conformational flexibility are the rotation about the single bonds connecting the carboxylic and methoxy groups to the benzene ring.

Conformational Analysis:

Carboxylic Acid Group: The -COOH group tends to be coplanar with the benzene ring to maximize π-orbital overlap (conjugation). Its orientation is significantly influenced by the adjacent ortho-substituent, the fluorine atom. A strong intramolecular hydrogen bond may form between the hydroxyl proton of the carboxylic acid and the lone pair of the fluorine atom. This interaction would lock the carboxylic group into a specific planar orientation, enhancing molecular stability.

Methoxy Group: The methyl group of the -OCH₃ substituent can rotate. Its preferred conformation is one that minimizes steric hindrance with the adjacent substituents, namely the fluorine at the C2 position and the hydrogen at the C4 position. The methoxy group will likely orient itself in the plane of the ring to optimize the resonance donation of its oxygen lone pairs into the aromatic system, with the methyl group positioned away from the bulky ortho-fluorine atom.

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 Fluoro 3 Methoxybenzoic Acid

Reactivity of Aromatic Halogen Substituents

The benzene (B151609) ring of 5-Bromo-2-fluoro-3-methoxybenzoic acid is substituted with two different halogens, bromine and fluorine. Their reactivity in substitution and coupling reactions is highly distinct and is governed by the specific reaction mechanism.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group, as these positions allow for effective delocalization and stabilization of the negative charge in the intermediate. libretexts.org

In this compound, the carboxylic acid and fluorine atoms act as electron-withdrawing groups through their inductive effects, activating the ring towards nucleophilic attack. The fluorine atom is positioned ortho to the strongly electron-withdrawing carboxylic acid group, while the bromine atom is meta. This positioning makes the C-F bond significantly more susceptible to nucleophilic attack than the C-Br bond. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at the C2 position (bearing the fluorine) can be effectively stabilized by resonance involving the adjacent carboxyl group.

A key factor in SNAr reactions is the nature of the halogen. Contrary to SN2 reactions where bromide is a better leaving group, in SNAr reactions, fluoride (B91410) is often more reactive. wyzant.comstackexchange.com This is because the rate-determining step is the initial nucleophilic attack, not the elimination of the halide. stackexchange.comdoubtnut.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon more electrophilic and susceptible to attack. wyzant.com Furthermore, the strong inductive effect of fluorine helps to stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step. stackexchange.com Therefore, nucleophilic attack on this compound is expected to selectively displace the fluoride substituent.

| Nucleophile | Reagent | Solvent | Predicted Product |

|---|---|---|---|

| Hydroxide | NaOH | Water/DMSO | 5-Bromo-2-hydroxy-3-methoxybenzoic acid |

| Alkoxide | NaOCH₃ | Methanol | 5-Bromo-2,3-dimethoxybenzoic acid |

| Amine | NH₃ | Dioxane | 2-Amino-5-bromo-3-methoxybenzoic acid |

| Thiolate | NaSPh | DMF | 5-Bromo-3-methoxy-2-(phenylthio)benzoic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of aryl halides typically follows the order I > Br > Cl >> F, which is based on the carbon-halogen bond dissociation energy. Consequently, for this compound, the C-Br bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position while leaving the robust C-F bond intact. nih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an aryl halide, catalyzed by a palladium(0) complex. pku.edu.cn This reaction is widely used due to its mild conditions and tolerance of a wide variety of functional groups. For this compound, the bromine atom serves as the reactive handle for coupling with various aryl or vinyl boronic acids or their esters. A variety of palladium catalysts and ligands can be employed, often in combination with a base such as potassium carbonate or cesium carbonate.

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 2-Fluoro-3-methoxy-[1,1'-biphenyl]-5-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 2-Fluoro-3,4'-dimethoxy-[1,1'-biphenyl]-5-carboxylic acid |

| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | 1,4-Dioxane | 2-Fluoro-3-methoxy-5-(thiophen-2-yl)benzoic acid |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 2-Fluoro-3-methoxy-5-vinylbenzoic acid |

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, wikipedia.orgorganic-chemistry.org while the Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgmdpi.com Both reactions are typically catalyzed by palladium complexes. As with the Suzuki-Miyaura coupling, the C-Br bond of this compound is the reactive site.

In the Heck reaction, a palladium(0) catalyst, a base (like triethylamine), and a suitable ligand are used to couple the aryl bromide with an alkene, such as styrene (B11656) or an acrylate. The Sonogashira coupling typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the aryl bromide with a terminal alkyne. The steric and electronic properties of the substituents on the aryl bromide can influence reaction efficiency. acs.orgnih.gov

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | (E)-2-Fluoro-3-methoxy-5-styrylbenzoic acid |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | (E)-3-(3-Carboxy-5-fluoro-4-methoxyphenyl)acrylic acid butyl ester |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF | 2-Fluoro-3-methoxy-5-(phenylethynyl)benzoic acid |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 2-Fluoro-3-methoxy-5-((trimethylsilyl)ethynyl)benzoic acid |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. The reaction typically employs a palladium precursor and a sterically hindered phosphine (B1218219) ligand. The choice of base and solvent is crucial for achieving high yields. Again, the reaction will selectively occur at the C-Br bond of this compound. The presence of the free carboxylic acid group might necessitate the use of specific conditions or protection, although many modern catalyst systems show tolerance for acidic protons. nih.gov

| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 2-Fluoro-3-methoxy-5-(phenylamino)benzoic acid |

| Morpholine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 2-Fluoro-3-methoxy-5-morpholinobenzoic acid |

| n-Hexylamine | tBuXPhos-Pd-G3 | - | LHMDS | THF | 5-((Hexyl)amino)-2-fluoro-3-methoxybenzoic acid |

| Ammonia (B1221849) (surrogate) | Pd(OAc)₂ | Josiphos | K₃PO₄ | t-Amyl alcohol | 5-Amino-2-fluoro-3-methoxybenzoic acid |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that can undergo a range of transformations. Standard organic reactions such as esterification, amidation, and reduction can be applied to this compound to generate a variety of derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reacting with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.

Amide Formation: Amides can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (like DCC or EDC), followed by reaction with a primary or secondary amine.

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from aromatic rings is generally challenging and requires harsh conditions. However, specialized methods, such as copper-catalyzed decarboxylation or radical-based methods, can sometimes be employed, particularly if activating groups are present. researchgate.netresearchgate.netnih.gov For this compound, this would lead to the formation of 4-Bromo-2-fluoro-1-methoxybenzene.

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 5-bromo-2-fluoro-3-methoxybenzoate |

| Amide Formation | 1. SOCl₂ 2. Diethylamine | 5-Bromo-N,N-diethyl-2-fluoro-3-methoxybenzamide |

| Reduction | LiAlH₄ then H₃O⁺ | (5-Bromo-2-fluoro-3-methoxyphenyl)methanol |

| Decarboxylation | Copper, Quinoline, Heat | 4-Bromo-2-fluoro-1-methoxybenzene |

Esterification and Amidation Reactions

The carboxylic acid group is the primary site for nucleophilic acyl substitution reactions, most notably esterification and amidation.

Esterification: This reaction involves the conversion of the carboxylic acid to an ester. A common laboratory and industrial method is Fischer esterification, which entails reacting the benzoic acid derivative with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and typically requires heating and removal of water to drive the equilibrium towards the product.

Another effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270), to yield the corresponding ester with high efficiency.

Amidation: The formation of amides from this compound can be achieved by reacting it with ammonia or a primary/secondary amine. Due to the lower nucleophilicity of amines compared to alkoxides, direct reaction requires high temperatures and is often inefficient. Therefore, the use of coupling agents is standard practice. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions. Alternatively, conversion to the acyl chloride followed by reaction with an amine provides a high-yield pathway to the amide. Copper-catalyzed amination procedures have also been developed for coupling various amines with bromobenzoic acids. nih.gov

Table 1: Common Conditions for Esterification and Amidation

| Transformation | Reagents | Typical Conditions |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Reflux |

Reduction to Alcohol Derivatives

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (5-bromo-2-fluoro-3-methoxyphenyl)methanol. This transformation requires potent reducing agents, as carboxylic acids are relatively resistant to reduction.

Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Borane (BH₃), often used as a THF complex (BH₃·THF), is another effective reagent that selectively reduces carboxylic acids to alcohols in the presence of other reducible functional groups.

Recent advancements have introduced catalytic methods using earth-abundant metals. For example, Manganese(I) carbonyl complexes, such as [MnBr(CO)₅], can catalyze the hydrosilylation of aromatic carboxylic acids using a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃). acs.org This method offers a milder alternative to traditional metal hydride reagents. acs.org The reaction proceeds efficiently to give the corresponding benzyl (B1604629) alcohol derivative in high yields without affecting aryl halides, making it suitable for a molecule like this compound. acs.org

Table 2: Reagents for Reduction of Carboxylic Acid to Alcohol

| Reagent | Solvent | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Highly reactive, non-selective, requires anhydrous conditions |

| Borane (BH₃·THF) | THF | More selective than LiAlH₄, reduces acids and amides |

| [MnBr(CO)₅] / PhSiH₃ | 2-MTHF, Cyclohexane | Catalytic, mild conditions, tolerant of halide groups. acs.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryl carboxylic acids is generally a challenging transformation that requires significant energy input. The stability of the sp²-hybridized C-C bond between the aromatic ring and the carboxyl group makes this process difficult.

Thermal decarboxylation typically requires very high temperatures and is often facilitated by catalysts like copper powder in quinoline. However, such harsh conditions can lead to decomposition of polysubstituted aromatic compounds.

More contemporary methods utilize photoredox catalysis to achieve decarboxylation under milder conditions. rsc.org In this approach, the aryl carboxylic acid can be converted in situ into a reactive intermediate, such as an acyl hypobromite. rsc.org This intermediate can then undergo visible-light-mediated decarboxylation, generating an aryl radical. rsc.org This radical can then be trapped or participate in subsequent reactions. While this specific reaction has not been detailed for this compound, the general methodology is applicable to a wide range of electron-deficient and sterically hindered aryl carboxylic acids. rsc.org Another radical-based method involves the use of silver acetate (B1210297) (AgOAc) and potassium persulfate (K₂S₂O₈) for protodecarboxylation. rsc.org

Electrophilic Aromatic Substitution on the Substituted Benzoic Acid Core

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The feasibility and regioselectivity of such a reaction on the this compound core are determined by the combined electronic effects of the four existing substituents. lumenlearning.comyoutube.com

The benzene ring has two available positions for substitution: C4 and C6. The directing influence of each substituent must be considered:

-COOH (Carboxylic Acid): A strong deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

-OCH₃ (Methoxy): A strong activating group and an ortho-, para-director due to its potent electron-donating resonance effect, which outweighs its inductive withdrawal.

-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal, but an ortho-, para-director because of electron-donating resonance.

-Br (Bromo): Similar to fluoro, it is a deactivating group with ortho-, para-directing properties.

Table 3: Directing Effects of Substituents on the Benzoic Acid Core

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -COOH | C1 | -I, -M (Withdrawing) | Strongly Deactivating | Meta |

| -F | C2 | -I > +M (Withdrawing) | Deactivating | Ortho, Para |

| -OCH₃ | C3 | +M > -I (Donating) | Strongly Activating | Ortho, Para |

| -Br | C5 | -I > +M (Withdrawing) | Deactivating | Ortho, Para |

Oxidative and Reductive Transformations of the Aromatic Ring

The aromatic ring of this compound is generally robust and resistant to transformations under typical conditions due to its inherent aromatic stability.

Oxidative Transformations: The benzene ring is highly resistant to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions would likely degrade the molecule rather than selectively oxidize the ring. Such reagents are typically used to oxidize alkyl side chains on benzene rings to carboxylic acids, a feature not present in this molecule. msu.edu

Reductive Transformations: The reduction of the aromatic ring itself, for instance via catalytic hydrogenation, requires very high pressures and temperatures and is generally not a facile process for highly substituted benzenes. Milder hydrogenation conditions would preferentially reduce other functional groups if present. The Birch reduction (using an alkali metal in liquid ammonia with an alcohol) is a common method for reducing benzene rings, but its success and regioselectivity on a complex, polysubstituted system like this would be difficult to predict and could be complicated by the presence of the multiple substituents. In some cases, aryl halides can undergo reductive dehalogenation under certain catalytic hydrogenation conditions, potentially removing the bromine atom. acs.org

Synthesis and Structural Diversification of Derivatives and Analogues

Design Principles for Modulating Electronic and Steric Properties

The electronic and steric characteristics of 5-Bromo-2-fluoro-3-methoxybenzoic acid are governed by the interplay of its substituents. Modifying these properties is crucial for fine-tuning molecular interactions and reactivity.

Replacing the bromine atom with other halogens or pseudo-halogens to alter the magnitude of the inductive effect.

Substituting the bromine or fluorine with strong electron-donating groups (like amines) or stronger electron-withdrawing groups (like nitro or cyano groups) to cause significant shifts in electron density. nih.govnih.gov

Altering the methoxy (B1213986) group to other alkoxy groups or thioethers to subtly change the electron-donating character.

Steric Effects : The substituents at positions 2 and 3 create a sterically hindered environment around the carboxylic acid. The methoxy group, in particular, can influence the orientation of the carboxylic acid and its ability to interact with other molecules. nih.gov Steric hindrance can be modulated by:

Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, isopropoxy), which would increase steric bulk near the carboxylic acid.

Introducing substituents at the vacant C4 or C6 positions, which would further crowd the molecular scaffold.

These design principles allow for the rational synthesis of analogues with tailored properties, such as modified acidity (pKa), reactivity, and conformational preference. researchgate.net

Preparation of Esters, Amides, and Hydrazides of this compound

The carboxylic acid functional group is the primary site for the synthesis of common derivatives such as esters, amides, and hydrazides. These transformations typically proceed via the activation of the carboxylic acid.

A general first step involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This can be achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Esters : Ester derivatives can be prepared by reacting the activated acyl chloride with a desired alcohol (R-OH) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Alternatively, direct Fischer esterification can be performed by refluxing the carboxylic acid with an excess of alcohol under acidic catalysis. The alkylation of the carboxylate salt with an alkyl halide is another viable method. amazonaws.com

Amides : Amides are synthesized by reacting the acyl chloride intermediate with a primary or secondary amine (R₁R₂NH). The reaction is typically carried out in an inert solvent, often with a base to neutralize the HCl byproduct. google.com This method allows for the introduction of a wide variety of alkyl, aryl, or heterocyclic moieties.

Hydrazides : Hydrazides are valuable synthetic intermediates, particularly for the construction of nitrogen-containing heterocycles. nih.gov They are readily prepared by reacting an ester derivative (e.g., the methyl or ethyl ester) of this compound with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), typically in an alcoholic solvent under reflux. chemmethod.comsemanticscholar.org Alternatively, the acyl chloride can be reacted directly with hydrazine. mdpi.com

Synthesis of Aromatic and Heterocyclic Analogues

The bromine atom at the C5 position serves as a key handle for introducing new aromatic and heterocyclic structures via metal-catalyzed cross-coupling reactions.

Aromatic Analogues : The synthesis of biaryl systems can be effectively achieved using the Suzuki-Miyaura cross-coupling reaction. mdpi.com This involves the palladium-catalyzed reaction of this compound (or its ester) with a variety of arylboronic acids or esters. rsc.orgnih.gov This reaction is known for its high functional group tolerance and allows for the introduction of a diverse range of substituted phenyl, naphthyl, or other aromatic rings at the C5 position.

Heterocyclic Analogues : The introduction of nitrogen-containing heterocycles or amino groups can be accomplished through the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction couples the aryl bromide with primary or secondary amines, including cyclic amines and N-H containing heterocycles like carbazole (B46965) or phenothiazine. nih.govresearchgate.net This method provides a direct route to C-N bond formation at the C5 position. Furthermore, the derivatives prepared in section 5.2 can serve as precursors to other heterocyclic systems. For instance, the acid hydrazide can be cyclized with various reagents to form 1,3,4-oxadiazoles. nih.govresearchgate.net Quinoxaline derivatives can be synthesized from appropriately substituted aniline (B41778) precursors. mdpi.com

Introduction of Alkyl and Alkoxy Side Chains

Further diversification can be achieved by introducing or modifying alkyl and alkoxy side chains on the aromatic ring.

Introduction of Alkyl Chains : Alkyl groups can be introduced at the C5 position by replacing the bromine atom via cross-coupling reactions. For example, a Suzuki coupling with an alkylboronic ester can be employed. nih.gov Palladium-catalyzed C-H alkylation of benzoic acids is also a known transformation, though it often shows a preference for the position ortho to the directing carboxyl group. nih.gov

Introduction of Alkoxy Side Chains : New alkoxy side chains can be introduced by starting with a corresponding hydroxy-substituted analogue. The phenolic hydroxyl group can be alkylated using an alkyl halide (e.g., 1-bromononane) and a base like potassium carbonate to yield the desired alkoxybenzoic acid derivative. ums.edu.my The regioselectivity of reactions on alkoxy-substituted benzoic acids can be influenced by both steric and coordination effects of the methoxy groups. mdpi.com

Exploration of Positional Isomers and Related Benzoic Acid Scaffolds

The synthesis of positional isomers of this compound is essential for studying structure-activity relationships. The identity and position of the substituents on the starting material dictate the regiochemical outcome of subsequent reactions, such as electrophilic aromatic substitution.

For example, the bromination of 4-Fluoro-2-methoxybenzoic acid yields 5-Bromo-4-fluoro-2-methoxybenzoic acid, where the bromine is directed to the position ortho to the activating methoxy group. chemicalbook.com Similarly, the bromination of m-anisic acid (3-methoxybenzoic acid) yields 2-bromo-5-methoxybenzoic acid. prepchem.comgoogle.com The synthesis of a methyl 5-bromo-3-fluoro-2-methylbenzoate has been achieved via a diazotization reaction starting from a 3-amino precursor. google.com

The table below presents several known positional isomers and related scaffolds, highlighting the diversity achievable through different synthetic strategies.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 5-Bromo-4-fluoro-2-methoxybenzoic acid | 314298-22-1 | C₈H₆BrFO₃ | Synthesized by bromination of 4-fluoro-2-methoxybenzoic acid. chemicalbook.com |

| 2-Bromo-5-methoxybenzoic acid | 22921-68-2 | C₈H₇BrO₃ | Synthesized by bromination of m-anisic acid. prepchem.comgoogle.com |

| 5-Bromo-3-fluoro-2-methylbenzoic acid methyl ester | Not Available | C₉H₈BrFO₂ | Synthesized from a 3-amino precursor. google.com |

| 5-Bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid methyl ester | 1820815-31-3 | C₉H₈BrFO₄ | A related scaffold with additional substitution. aaronchem.com |

This exploration of different isomers underscores the importance of substituent directing effects in aromatic chemistry for achieving specific substitution patterns.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 5-Bromo-2-fluoro-3-methoxybenzoic acid. These calculations can determine the distribution of electrons within the molecule and identify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity. researchgate.netbanglajol.info

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions. For substituted benzoic acids, the nature and position of the substituents significantly influence these orbital energies. In the case of this compound, the electron-withdrawing effects of the bromine and fluorine atoms, combined with the electron-donating effect of the methoxy (B1213986) group, create a complex electronic environment.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for understanding the molecule's susceptibility to different types of chemical attack. researchgate.net

Table 1: Calculated Reactivity Descriptors for a Structurally Similar Compound (4-Bromo-3-(methoxymethoxy)benzoic acid) researchgate.net

| Descriptor | Definition | Typical Calculated Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 7.82 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.84 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.83 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.99 |

| Global Softness (S) | S = 1 / (2η) | 0.167 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.89 |

Note: These values are for a related compound and serve as an illustrative example of the types of parameters calculated.

Molecular Modeling and Simulation Studies for Conformational Preferences

The presence of the carboxylic acid and methoxy groups, which can rotate around their single bonds to the benzene (B151609) ring, means that this compound can exist in different conformations. Molecular modeling and simulation studies are used to investigate the potential energy surface of the molecule and identify the most stable conformers. nih.govuc.pt

For substituted benzoic acids, the orientation of the carboxylic acid group relative to the plane of the benzene ring is a key conformational feature. The hydroxyl group of the carboxylic acid can be either cis or trans with respect to the carbonyl oxygen. Furthermore, intramolecular interactions, such as hydrogen bonding between the carboxylic proton and an adjacent substituent (like the fluorine atom at the 2-position), can significantly influence conformational stability. nih.govuc.pt

Quantum chemical calculations can map the potential energy landscape by systematically rotating the relevant dihedral angles (e.g., the C-C-O-H of the carboxyl group and the C-C-O-C of the methoxy group) and calculating the energy at each step. This analysis reveals the energy barriers between different conformers and their relative populations at a given temperature. For ortho-fluorinated benzoic acids, planar conformers stabilized by an intramolecular O-H···F hydrogen bond are often found to be the most stable. nih.govuc.pt

Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Analysis

Transition state theory is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. This path includes high-energy transition states, which represent the energy barrier that must be overcome for the reaction to occur. rsc.orgnih.gov

For this compound, this approach can be used to study various reactions, such as its synthesis, degradation, or metabolic pathways. For example, in electrophilic aromatic substitution reactions, calculations can determine the preferred site of attack by an electrophile by comparing the activation energies for substitution at different positions on the benzene ring.

The energy profile of a reaction is a diagram that plots the energy of the system against the reaction coordinate. By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction mechanism can be constructed. These calculations provide insights into the feasibility of a proposed mechanism and the factors that control the reaction rate. rsc.orgnih.gov

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of atoms like ¹H, ¹³C, and ¹⁹F. nih.gov For this compound, predicting the ¹⁹F chemical shift is particularly useful for structural assignment. The accuracy of these predictions has improved significantly, with methods like B3LYP/6-31+G(d,p) providing reliable results, often with a mean absolute deviation of around 2 ppm for ¹⁹F shifts. nih.gov

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. ijtsrd.comnih.gov By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., C=O stretch, O-H stretch, C-Br stretch). Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. ijtsrd.com

Table 2: Predicted Vibrational Frequencies for an Analogous Compound (2-amino-5-bromobenzoic acid) ijtsrd.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR) |

| O-H Stretch | ~3400-3500 | Not specified |

| C=O Stretch | 1672 | 1655 |

| Ring C-C Stretch | 1629 | 1623 |

| Ring C-C Stretch | 1551 | 1561 |

| C-Br Stretch | 617 | 631 |

Note: These values are for a related compound and illustrate the typical correlation between calculated and experimental data.

Prediction of Molecular Interactions and Binding Affinities (e.g., for biological targets)

Understanding how this compound might interact with biological targets, such as enzymes or receptors, is crucial for its potential applications in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net

These simulations can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. The results of docking studies can provide a rational basis for the molecule's biological activity and guide the design of more potent analogues.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural or electronic properties of a series of related compounds with their biological activity. nih.govnih.gov For substituted benzoic acids, properties like electron-density distribution have been shown to have a crucial influence on their binding affinity to proteins like bovine serum albumin (BSA). nih.govnih.gov

Application of Density Functional Theory (DFT) in Understanding Chemical Behavior

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying molecules of the size and complexity of this compound. pku.edu.cnaps.org Its balance of computational cost and accuracy makes it suitable for a wide range of applications, as detailed in the preceding sections.

DFT is used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles. jocpr.com

Calculate Electronic Properties: Investigate the distribution of electrons, molecular orbital energies, and electrostatic potential, which together govern the molecule's reactivity. researchgate.net

Predict Spectroscopic Data: Simulate IR, Raman, and NMR spectra to aid in the characterization of the compound. researchgate.netdntb.gov.ua

Model Reaction Mechanisms: Elucidate the pathways of chemical reactions by calculating the energies of transition states and intermediates. nih.govorgchemres.org

The choice of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. researchgate.netnih.gov By applying DFT, a comprehensive theoretical understanding of the chemical behavior of this compound can be achieved, providing valuable insights that complement and guide experimental research.

Applications As a Key Synthetic Intermediate in Organic Chemistry

Role in the Synthesis of Complex Organic Molecules

The structural features of 5-bromo-2-fluoro-3-methoxybenzoic acid offer chemists a powerful tool for constructing intricate organic molecules. The reactivity of each functional group can be selectively harnessed to build molecular complexity step-by-step.

Carboxylic Acid Group: This group serves as a versatile handle for various transformations. It can be readily converted into esters, amides, or acid chlorides, enabling the formation of new linkages with other molecules. Furthermore, it can be reduced to a primary alcohol, providing another pathway for functional group interconversion and carbon chain extension.

Bromo Substituent: The bromine atom is a key feature for carbon-carbon and carbon-heteroatom bond formation through a variety of metal-catalyzed cross-coupling reactions. Techniques like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the attachment of diverse organic fragments at this position, significantly increasing the complexity of the molecular structure.

Fluoro and Methoxy (B1213986) Groups: The fluorine and methoxy groups profoundly influence the electronic properties of the aromatic ring. The fluorine atom, with its strong electron-withdrawing nature, and the methoxy group, an electron-donating group, modulate the reactivity of the ring and can impact the biological properties and metabolic stability of the final target molecule.

Precursor for Advanced Pharmaceutical Intermediates

Substituted aromatic rings are fundamental components of many pharmaceutical agents. The specific substitution pattern of this compound makes it a potentially valuable precursor for the synthesis of advanced pharmaceutical intermediates. Halogenated benzoic acid derivatives are widely used in medicinal chemistry to create compounds for treating a range of diseases. For instance, related structures like 2-halogen-5-bromobenzoic acids are important in the synthesis of modern hypoglycemic drugs. google.com The presence of fluorine can enhance properties such as metabolic stability and binding affinity to biological targets. The bromine atom provides a convenient point for late-stage diversification of drug candidates, allowing for the rapid synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Building Block in Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector relies on the synthesis of complex organic molecules to develop new and effective herbicides, insecticides, and fungicides. The incorporation of halogen atoms, such as bromine and fluorine, into the molecular structure of agrochemicals is a common strategy to enhance their biological activity, selectivity, and environmental persistence. The structural motif present in this compound could serve as a core component in the synthesis of novel crop protection agents. The carboxylic acid functionality can be converted into amides or esters, which are common toxophores in various classes of pesticides.

Utility in Material Science Precursor Chemistry

The field of material science often utilizes rigid aromatic structures as building blocks for the creation of new materials with tailored properties. Functionalized benzoic acids can be employed as monomers for the synthesis of specialty polymers, liquid crystals, and other advanced organic materials. The this compound molecule possesses features that are attractive for materials science applications:

The rigid phenyl ring can contribute to thermal stability and defined conformational structures in polymers.

The fluorine atom can impart desirable properties such as hydrophobicity, chemical resistance, and altered electronic characteristics.

The carboxylic acid and bromo groups provide two distinct reactive sites for polymerization or for grafting onto surfaces and other materials.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

The predictable control over reaction outcomes is a cornerstone of modern organic synthesis. The multiple functional groups on this compound allow for a high degree of selectivity in its chemical transformations.

Chemoselectivity: This refers to the ability to react with one functional group in the presence of others. For example, the carboxylic acid can be selectively activated and reacted with an amine to form an amide under conditions that leave the carbon-bromine bond intact. Conversely, a palladium-catalyzed cross-coupling reaction can be performed specifically at the carbon-bromine bond without affecting the carboxylic acid, fluoro, or methoxy groups.

Regioselectivity: If further electrophilic substitution on the aromatic ring were to be performed, the position of the new substituent would be directed by the existing groups. The methoxy group is an ortho-, para-director, while the halogens and the carboxylic acid are deactivating and meta-directing. The interplay of these electronic effects, along with steric hindrance from the existing substituents, would determine the position of any new group, although the ring is already electron-poor and heavily substituted, making such reactions challenging.

Stereoselectivity: The compound itself is achiral and does not have any stereocenters. Stereoselectivity would become a consideration only in subsequent reactions that introduce chirality. For instance, if the carboxylic acid is used to acylate a chiral alcohol, or if a new chiral center is created through a reaction on a derivative of the molecule, the potential for forming different stereoisomers would need to be addressed.

Table of Potential Reactions for this compound

| Functional Group | Potential Reaction Types | Resulting Functionality |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Acid Chloride Formation, Reduction | Ester, Amide, Acyl Chloride, Primary Alcohol |

| Bromo Group | Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination | Aryl-Aryl, Aryl-Alkenyl, Aryl-Alkynyl, Aryl-Amine Bonds |

| Aromatic Ring | Nucleophilic Aromatic Substitution (under harsh conditions) | Replacement of Fluoro or Bromo Group |

Applications in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 5-Bromo-2-fluoro-3-methoxybenzoic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR analyses have provided insights into the contributions of the bromo, fluoro, and methoxy (B1213986) groups to their therapeutic potential.

Research on various substituted benzamidothiazoles has indicated that the presence and position of a bromo substituent can be well-tolerated and can serve as a reactive intermediate for further chemical modifications to enhance biological activity. In the context of antimetastatic compounds, the positioning of functional groups such as fluoro and methoxy groups on a benzoic acid ring is critical. For instance, while a 2,6-difluoro substitution can maintain anti-invasive properties, a fluoro group at the 4-position coupled with a 3-methoxy group can lead to a loss of this activity, suggesting a complex interplay between the electronic and steric properties of the substituents. nih.gov The strategic placement of these functional groups on the benzoic acid scaffold is therefore essential for optimizing the pharmacological profile of the resulting derivatives.

Investigation of Molecular Target Modulation and Mechanism of Action

Derivatives of halogenated and methoxy-substituted benzoic acids have been investigated for their ability to modulate various molecular targets, including enzymes, receptors, and viral proteins.

Enzyme Inhibition Mechanisms (e.g., HIV-1 Integrase, Monoacylglycerol Lipase (MAGL), 5-Lipoxygenase)

HIV-1 Integrase: Integrase strand transfer inhibitors (INSTIs) are a key class of antiretroviral drugs. nih.gov The general structure of many INSTIs includes a halobenzyl group that interacts with viral DNA. nih.gov While direct studies on this compound derivatives as HIV-1 integrase inhibitors are not extensively documented, the related compound, 5-Fluoro-2-methoxybenzoic acid, serves as a precursor for synthesizing benzamide (B126) derivatives that act as inhibitors of HIV-1 integrase. smolecule.com This suggests that the fluoromethoxybenzoic acid scaffold is a viable starting point for developing new INSTIs.

Monoacylglycerol Lipase (MAGL): MAGL is a therapeutic target for neurodegenerative diseases, inflammation, and cancer. nih.govfrontiersin.org In the synthesis of a new class of benzylpiperidine-based MAGL inhibitors, structurally similar compounds such as 2-fluoro-5-methoxybenzoic acid and 4-bromo-5-methoxybenzoic acid have been utilized as key reagents. acs.org This highlights the utility of bromo- and fluoro-substituted methoxybenzoic acids in constructing potent and selective MAGL inhibitors. acs.org

5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes and is a target for anti-inflammatory drugs. nih.govmdpi.com While a wide variety of compounds act as 5-LOX inhibitors, specific derivatives of this compound have not been prominently featured in the literature as leading candidates. nih.govresearchgate.net However, the general class of substituted aromatic acids is explored for this target.

Receptor Agonism/Antagonism (e.g., S1P5 receptor)

There is currently a lack of specific research data detailing the investigation of this compound derivatives as agonists or antagonists of the S1P5 receptor.

Interaction with Viral Proteins (e.g., TMV-CP)

There is currently no specific research available that details the interaction of this compound derivatives with the Tobacco Mosaic Virus Coat Protein (TMV-CP).

Biological Activity Profiles of Synthesized Analogues in Pre-clinical Research Models

The biological activity of analogues derived from substituted benzoic acids is often evaluated in pre-clinical models, particularly for their potential as anticancer agents.

In Vitro Cytotoxicity Studies (e.g., against specific cancer cell lines)

The cytotoxic effects of derivatives are commonly tested against a panel of human cancer cell lines. For instance, a series of brominated acetophenone (B1666503) derivatives, which share a substituted aromatic core, were evaluated for their cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), colorectal (Caco-2), and prostate (PC3) adenocarcinomas. farmaciajournal.com One particular derivative demonstrated significant cytotoxicity against all tested tumor cell lines while showing low cytotoxicity against a normal breast epithelial cell line (MCF-12F). farmaciajournal.com

Similarly, compounds derived from 5-Fluoro-2-methoxybenzoic acid have shown antiproliferative properties against cancer cells. smolecule.com Furthermore, fluorinated benzothiazole (B30560) derivatives have exhibited potent antiproliferative activity against human breast cancer cell lines (MCF-7, MDA-MB-468) and colon carcinoma cell lines (HCT-116, HT-29). nih.gov These findings underscore the potential of developing potent and selective anticancer agents from halogenated and methoxy-substituted aromatic scaffolds like this compound.

Below is an interactive table summarizing the cytotoxic activities of related compounds against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 / Activity |

| Brominated Acetophenones | MCF-7 (Breast) | < 10 µg/mL |

| A549 (Lung) | 11.80 ± 0.89 µg/mL | |

| Caco-2 (Colorectal) | 18.40 ± 4.70 µg/mL | |

| PC3 (Prostate) | < 10 µg/mL | |

| 5-Fluorobenzothiazole | MCF-7 (Breast) | GI50: 0.37 µM |

| MDA-MB-468 (Breast) | GI50: 0.41 µM | |

| HCT-116 (Colon) | GI50: 0.08 µM | |

| HT-29 (Colon) | GI50: 0.41 µM |

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism in the treatment of cancer and other diseases characterized by uncontrolled cell proliferation. Derivatives incorporating the bromo- and fluoro-substituted phenyl motif have been explored for their pro-apoptotic capabilities.

Research into a novel compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB), a derivative modified from dl-3-n-butylphthalide, has shown its protective effects against oxidative stress, a condition closely linked with apoptosis. nih.govnih.gov In studies using PC12 cells, BFB treatment was found to mitigate oxidative stress injury by activating the Nrf2 pathway. nih.govnih.gov This pathway is crucial for regulating genes that encode antioxidant enzymes. nih.gov The interplay between pro-apoptotic proteins (like caspase-3 and Bax) and anti-apoptotic proteins (like Bcl-2) is fundamental in determining cell fate. nih.gov BFB's mechanism involves influencing these apoptotic pathways, suggesting its potential as a therapeutic agent in neurological disorders where apoptosis plays a significant role. nih.govnih.gov

Furthermore, studies on N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have identified compounds with pronounced pro-apoptotic activity. mdpi.com These derivatives were shown to activate the intrinsic apoptotic pathway, evidenced by a significant reduction in the mitochondrial membrane potential and the activation of caspase-3, a key executioner caspase in the apoptotic cascade. mdpi.com This research underscores the potential of bromine-containing heterocyclic compounds to serve as effective inducers of apoptosis in cancer cells. mdpi.com

Antimicrobial Activity Investigations (e.g., antibacterial, antifungal, antiviral)

The structural framework of this compound is present in various derivatives that have been scrutinized for their antimicrobial properties.

Antibacterial Activity: Halogenated derivatives have demonstrated significant potential as antibacterial agents. mdpi.com The inclusion of fluorine and bromine in different molecular scaffolds has been shown to enhance antibacterial efficacy. For instance, a study on 5-bromo substituted phenyl N-acylhydrazone derivatives revealed their activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, one derivative showed notable activity against Bacillus subtilis and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 62.50 µg/mL. researchgate.net

Fluorobenzoylthiosemicarbazides have also been identified as potent antibacterial agents, particularly against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov Research has also shown that substituting the 5th position of isatin (B1672199) with fluorine or bromine can produce more active antibacterial compounds. kashanu.ac.ir These halogenated derivatives often work synergistically with existing antibiotics, preventing biofilm formation and inhibiting bacterial communication pathways like quorum sensing. mdpi.com

Antifungal Activity: Derivatives containing the bromo-phenyl structure have shown promise as antifungal agents. A series of thiazolo[3,2-a]benzimidazole derivatives featuring a bromo-substituted benzofuran (B130515) nucleus exhibited potent antifungal activity. nih.gov Similarly, studies on benzoic acid esters have identified compounds with significant effects against Candida albicans strains, with MIC values as low as 128 μg/mL. nih.gov The presence of halogen atoms like bromine can enhance the lipophilicity and reactivity of compounds, which facilitates interaction with fungal cell membranes. mdpi.com Research on 2-acyl-1,4-benzohydroquinone derivatives indicated that these compounds possess higher antifungal activity than their naphthohydroquinone counterparts, with one of the most active derivatives showing MIC values between 2 and 16 μg/mL against various fungal strains. researchgate.netmdpi.com

Antiviral Activity: Benzoic acid derivatives have been evaluated for their antiviral properties. A compound designated NC-5, a 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, was found to possess significant antiviral activity against influenza A viruses, including oseltamivir-resistant strains. nih.gov It inhibited H1N1 and an oseltamivir-resistant H1N1 mutant with 50% effective concentrations (EC₅₀) of 33.6 μM and 32.8 μM, respectively. nih.gov The mechanism appears to involve the inhibition of neuraminidase activity, which affects virus release. nih.gov Additionally, studies on fluoro-substituted nucleoside analogues, such as 3'-deoxy-3'-fluoroadenosine, have demonstrated broad-spectrum antiviral effects against emerging flaviviruses like Zika and West Nile virus, with low-micromolar efficacy. nih.gov

| Compound Type | Target Organism | Activity (MIC/EC₅₀) | Source |

|---|---|---|---|

| 5-bromo substituted phenyl N-acylhydrazone | Bacillus subtilis, Pseudomonas aeruginosa | 62.50 µg/mL | researchgate.net |

| Fluorobenzoylthiosemicarbazide | MRSA | 7.82 - 31.25 µg/mL | nih.gov |

| Benzoic acid ester derivative | Candida albicans | 128 µg/mL | nih.gov |

| 2-octanoylbenzohydroquinone | Fungal strains | 2 - 16 µg/mL | researchgate.net |

| Benzoic acid derivative (NC-5) | Influenza A (H1N1) | 33.6 µM | nih.gov |

| Benzoic acid derivative (NC-5) | Influenza A (H1N1-H275Y, resistant) | 32.8 µM | nih.gov |

Anti-inflammatory Properties of Derivatives

Chronic inflammation is a key factor in the progression of many diseases, making anti-inflammatory agents crucial in medicinal chemistry. Derivatives containing the bromo- and fluoro-substituted benzoic acid scaffold have demonstrated significant anti-inflammatory effects.

A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was shown to inhibit inflammatory responses in activated microglia cells. nih.gov LX007 suppressed the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The compound's anti-inflammatory action is linked to the downregulation of the MAPKs and NF-κB signaling pathways. nih.gov

Similarly, fluorinated benzofuran and dihydrobenzofuran derivatives have been identified as efficient anti-inflammatory agents. mdpi.com Several of these compounds suppressed inflammation stimulated by lipopolysaccharide by inhibiting COX-2 and NOS2 expression and reducing the secretion of inflammatory mediators like interleukin-6 and nitric oxide. mdpi.com Other studies on compounds such as 5-fluoro-2-oxindole have also revealed potent anti-inflammatory effects, inhibiting oxidative and inflammatory responses associated with peripheral inflammation. nih.gov N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also been evaluated, showing superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, indicating a strong anti-inflammatory potential. nih.gov

Influence of Substituent Effects on Biological Activity and Pharmacokinetic Aspects (e.g., lipophilicity, electronic properties)

The biological activity and pharmacokinetic profile of a compound are heavily influenced by its physicochemical properties, which can be modulated by specific substituents on the core chemical structure. For derivatives of this compound, the halogen (bromo and fluoro) and methoxy groups play a pivotal role.

Lipophilicity and Electronic Properties: The presence of halogen atoms, such as bromine and fluorine, is known to increase the lipophilicity of a molecule. mdpi.com Increased lipophilicity can enhance a compound's ability to cross biological membranes, which can improve its interaction with cellular targets and thereby boost its antimicrobial or other biological activities. mdpi.commdpi.com For example, the enhanced antifungal potency of certain halogenated compounds is attributed to improved permeability and target interaction. mdpi.com The methoxy group also contributes to the lipophilicity and electronic properties of the molecule. mdpi.com

Furthermore, the electronic nature of substituents can have a significant impact. Electron-withdrawing groups, such as bromine, can alter the electron distribution within the molecule, which may enhance its binding affinity to a biological target. nih.gov The interplay of these substituent effects—steric, electronic, and lipophilic—is crucial for optimizing the therapeutic potential of a lead compound.

| Compound | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (TPSA) | Source |

|---|---|---|---|---|

| 5-Bromo-3-fluoro-2-hydroxybenzoic acid | 235.01 | 2.4 | 57.5 Ų | nih.gov |

| 5-Bromo-3,4-difluoro-2-methoxybenzoic acid | 267.02 | 2.4341 | 46.5 Ų | chemscene.com |

Pharmacokinetic Aspects: The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is critical to its success. A preclinical evaluation of 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, a derivative of 5-aminosalicylic acid, provided detailed insight into its pharmacokinetic behavior in rats. mdpi.com Following intraperitoneal administration, the compound reached its maximum plasma concentration (Cₘₐₓ) in approximately 33 minutes and had an elimination half-life (t₁/₂) of 1.4 hours. mdpi.com Such studies are essential to determine if a compound with promising in vitro activity can achieve and maintain effective concentrations in the body. mdpi.com

| Parameter | Value (after 75 mg/kg i.p. administration) | Source |

|---|---|---|

| Cₘₐₓ (Maximum Plasma Concentration) | Reached at 33 ± 5 min | mdpi.com |

| t₁/₂ₑ (Elimination Half-life) | 1.4 ± 0.2 h | mdpi.com |

| t₁/₂ₐ (Alpha Half-life) | 16 min | mdpi.com |

| t₁/₂ᵦ (Beta Half-life) | 3 h | mdpi.com |

Applications in Agrochemical Research

Development of Herbicide Derivatives and Their Selective Activity

While specific studies detailing the direct use of 5-Bromo-2-fluoro-3-methoxybenzoic acid in the development of commercial herbicides are limited, research on analogous compounds highlights its potential. Substituted benzoic acids are a well-established class of herbicides, with their mode of action often involving the mimicry of natural plant hormones, leading to uncontrolled growth and eventual death of susceptible weed species.

The structural features of this compound are pertinent to herbicidal design. The fluorine atom can enhance the metabolic stability and binding affinity of the molecule to its target site, while the bromine and methoxy (B1213986) groups can be modified to fine-tune its herbicidal spectrum and crop selectivity. For instance, in related research, the strategic placement of halogen and methoxy groups on a phenyl ring has been shown to be crucial for potent herbicidal activity.

Illustrative Table of Potential Herbicide Derivatives:

| Derivative Class | Potential Weeds Targeted | Expected Selectivity |

| Picolinate Herbicides | Broadleaf weeds | High selectivity in cereal crops |

| Pyrazole-based Herbicides | Grasses and broadleaf weeds | Variable based on substitution |

| Benzamide (B126) Herbicides | Annual grasses | Moderate selectivity |

Synthesis and Evaluation of Fungicide Analogues

The synthesis of novel fungicide analogues represents another significant area of application for this compound. Many successful fungicides are built upon aromatic carboxylic acid scaffolds. The functional groups present on this particular benzoic acid can serve as handles for the introduction of various pharmacophores known to exhibit fungicidal properties.

For example, the carboxylic acid moiety can be converted into an amide or ester, linking it to other heterocyclic systems, a common strategy in the development of potent fungicides. Research on related structures, such as phenoxyltrifluoromethylpyridines, demonstrates that the combination of halogen and methoxy substituents on an aromatic ring can lead to compounds with significant antifungal activity. mdpi.com The 5-bromo and 2-fluoro substitutions on the benzoic acid ring could play a crucial role in enhancing the efficacy of such derivatives.

Elucidation of Action Mechanisms in Crop Protection Agents

Understanding the mechanism of action is a critical step in the development of any new crop protection agent. For herbicides derived from substituted benzoic acids, a common mechanism is the disruption of plant growth regulation. These synthetic auxins can overwhelm the natural hormonal balance in susceptible plants.

For fungicides, the potential mechanisms are more varied. Derivatives of this compound could be designed to inhibit specific enzymes essential for fungal cell wall synthesis, respiration, or other vital metabolic pathways. The specific arrangement of substituents on the aromatic ring would be instrumental in determining the target site and the potency of the inhibition. For instance, in related benzamidothiazoles, the nature and position of bromo-substituents have been shown to be critical for biological activity. nih.gov

Structure-Activity Relationships in Agrochemical Development

Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of agrochemical candidates. While a detailed SAR study for derivatives of this compound is not available in the public domain, we can extrapolate from research on analogous compounds.

In the development of new agrochemicals, systematic modification of the substituents on the aromatic ring allows researchers to understand the impact of each group on biological activity. For example, in a series of related compounds, replacing a methyl group with a bromo substituent has been used to probe the electronic and steric requirements for activity and to introduce a reactive handle for further chemical modifications. nih.gov

Table of Structure-Activity Relationship Principles for Related Compounds:

| Structural Modification | Impact on Activity | Rationale |

| Position of Fluorine | Can increase binding affinity and metabolic stability | The high electronegativity and small size of fluorine can lead to favorable interactions with target enzymes. |

| Presence of Bromine | Can enhance potency and provide a site for further derivatization | The bromo group can act as a key binding element and a synthetic handle. |

| Methoxy Group Variation | Modulates solubility and metabolic profile | Altering the alkoxy chain length can fine-tune the physicochemical properties of the molecule. |

Applications in Materials Science Research

Incorporation into Specialty Polymers and Resins for Enhanced Properties

Currently, there is a lack of specific research data detailing the incorporation of 5-Bromo-2-fluoro-3-methoxybenzoic acid into specialty polymers and resins for the purpose of enhancing material properties. Scientific literature does not provide explicit examples or studies that have utilized this particular compound for such applications.

Role as a Monomer or Cross-linking Agent in Polymer Chemistry

There are no available scientific studies or reports that describe the use of this compound as a monomer or a cross-linking agent in polymer chemistry. Its molecular structure contains a single carboxylic acid group, which could potentially act as a functional site for polymerization reactions, but documented instances of this are not present in the reviewed literature.

Analytical Chemistry Research Applications

Development of Analytical Methods for the Detection and Quantification of the Compound

While specific, validated analytical methods for 5-Bromo-2-fluoro-3-methoxybenzoic acid are not extensively documented in publicly available literature, the analysis of structurally similar compounds, such as other halogenated and methoxy-substituted benzoic acids, provides a strong basis for the development of suitable methodologies. The most common and effective technique for the analysis of such aromatic carboxylic acids is High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode.

A typical HPLC method for the detection and quantification of this compound would likely involve a C18 column, which is effective for separating moderately polar compounds. The mobile phase would likely be a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often with the addition of an acid like phosphoric acid or formic acid. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detection is typically achieved using a UV-Vis detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) would need to be determined for optimal sensitivity. For more complex matrices or when higher specificity is required, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). This would allow for the unequivocal identification and quantification of the compound based on its mass-to-charge ratio.

The development and validation of such a method would follow the guidelines established by the International Council for Harmonisation (ICH), which include assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

A plausible set of starting parameters for an HPLC method for this compound is outlined in the table below, based on methods for related compounds.

| Parameter | Suggested Condition | Rationale |

| Chromatographic Mode | Reverse-Phase HPLC | Effective for moderately polar aromatic acids. |

| Stationary Phase | C18 (Octadecylsilyl) | Provides good retention and separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Common mobile phase for similar compounds, with formic acid for peak shape improvement. |

| Elution | Gradient | Allows for the separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at an appropriate λmax (e.g., ~230-280 nm) | The aromatic ring provides strong UV absorbance. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Application as a Standard Reference Material in Chromatography (e.g., HPLC)

A standard reference material (SRM) is a compound of high purity and well-characterized properties that is used as a calibration standard for analytical methods. For this compound to be used as an SRM in chromatography, its purity must be accurately determined and certified. Chemical suppliers often provide this compound with a purity of 97% or higher, as determined by HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.

In the context of HPLC, this compound can be used to:

Calibrate the instrument: A solution of the compound at a known concentration is injected into the HPLC system to establish a calibration curve (peak area versus concentration). This curve is then used to determine the concentration of the compound in unknown samples.

System suitability testing: A standard solution of the compound is used to verify that the chromatographic system is performing correctly before running samples. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored.

Method validation: During the validation of a new analytical method, a standard of known purity is essential for assessing the method's accuracy and linearity.

The utility of this compound as a reference standard is contingent on its stability, homogeneity, and the accuracy of its certified purity. A Certificate of Analysis (CoA) accompanying the standard should provide detailed information on its identity, purity, and the methods used for its characterization.

The table below summarizes the key characteristics required for this compound to function as a reliable reference material in chromatography.

| Characteristic | Requirement | Importance |

| Purity | High and accurately determined (e.g., ≥97%) | Ensures the accuracy of the calibration and quantification. |

| Identity | Confirmed by spectroscopic methods (e.g., NMR, MS) | Guarantees that the correct compound is being used as the standard. |

| Stability | Stable under specified storage conditions | Prevents degradation that would alter the concentration of the standard solution over time. |

| Homogeneity | Uniform composition throughout the batch | Ensures that different aliquots of the standard are identical. |

| Certificate of Analysis | Comprehensive and traceable | Provides the user with all necessary information about the standard and its certified properties. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future research into the synthesis of 5-Bromo-2-fluoro-3-methoxybenzoic acid and its derivatives is likely to focus on the development of more efficient, cost-effective, and environmentally benign methodologies. While traditional methods for the synthesis of halogenated benzoic acids exist, there is a growing demand for greener alternatives that minimize waste and avoid the use of hazardous reagents. rsc.orgrsc.org

Key areas for exploration include:

Catalytic C-H Activation: Direct, late-stage functionalization of the benzoic acid core through catalytic C-H activation could provide more atom-economical and step-efficient synthetic routes.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and reaction control for halogenation and other synthetic transformations.

Biocatalysis: Employing enzymes for the synthesis of functionalized benzoic acids could lead to highly selective and sustainable manufacturing processes. mdpi.com

Alternative Solvents: Investigating the use of ionic liquids, supercritical fluids, or water as reaction media can reduce the reliance on volatile organic solvents. researchgate.net

A comparative table of potential future synthetic approaches is presented below:

| Methodology | Potential Advantages | Challenges |

| Catalytic C-H Activation | High atom economy, reduced steps | Catalyst development, regioselectivity control |

| Flow Chemistry | Enhanced safety, scalability, process control | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability, substrate scope |

| Alternative Solvents | Reduced environmental impact, improved safety | Solvent cost and recyclability, reaction kinetics |

Advanced Computational Design and Predictive Modeling for New Analogues